Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate falls under the category of spirocyclic compounds and is classified as a nitrogen-containing heterocycle. Its molecular formula is , which indicates the presence of two nitrogen atoms within its structure.
The synthesis of Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves several steps, often starting from simpler precursors. One common method for synthesizing this compound includes:
For example, one synthesis route may involve the use of malononitrile as a starting material, which undergoes a series of reactions including alkylation and cyclization to yield the desired spirocyclic structure .
The molecular structure of Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate features a spirocyclic arrangement where two nitrogen atoms are integrated into a bicyclic system.
The InChI code for this compound is "InChI=1S/C12H18N2O2/c1-3-15-12(14)10-6-8(13)5-9(10)7-11(12)4-2/h3-5,9H,6-8H2,1-2H3" . This code provides a standardized representation of its molecular structure.
Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure for specific applications in synthetic chemistry .
The mechanism by which Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its biological effects primarily revolves around its ability to interact with specific molecular targets. For instance:
Understanding these interactions is crucial for exploring its potential therapeutic applications .
These properties play a significant role in determining the compound's usability in different chemical and biological contexts .
Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate has several notable applications:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7